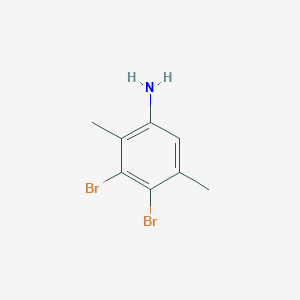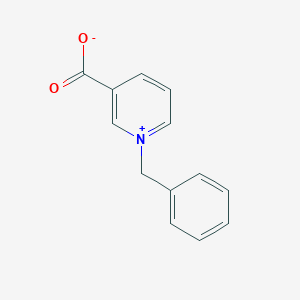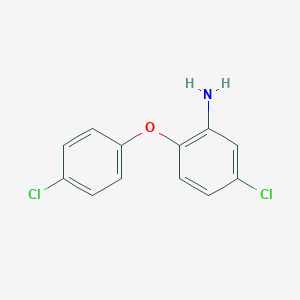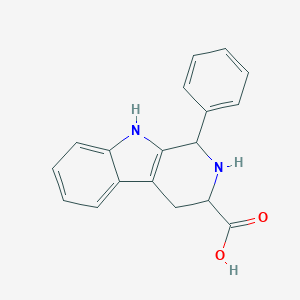
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Übersicht
Beschreibung
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the CAS Number: 82789-18-2 . It has a molecular weight of 292.34 . The IUPAC name for this compound is 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 553.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It has an enthalpy of vaporization of 87.8±3.0 kJ/mol and a flash point of 288.6±30.1 °C . The index of refraction is 1.691 . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Molecules for Biological Studies
This compound is used as a reactant in the synthesis of molecules for biological studies . It has been involved in the creation of harmine derivatives, which have shown cytotoxicity and insecticidal activities .
Oxidative Decarboxylation
It has been used in the process of oxidative decarboxylation . This is a chemical reaction where a carboxyl group is removed from a molecule, producing carbon dioxide (CO2). This process is important in organic chemistry and biochemistry .
Cytotoxic Evaluation
The compound has been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines . These evaluations are crucial in the development of new drugs, particularly in the field of cancer research .
Docking Studies
In-silico studies have been conducted using this compound . Docking studies are a method used in molecular modeling to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Neurodegenerative Disease Research
This compound is used in the study of neurodegenerative diseases . Neurodegenerative diseases are disorders characterized by the progressive loss of structure or function of neurons, including diseases such as Parkinson’s and Alzheimer’s .
Metabolite Studies
It has been found in culture media conditioned by various strains of bacteria, suggesting it may be a metabolite produced by these organisms . Understanding the metabolites produced by bacteria can provide insights into their metabolic pathways and potentially lead to the development of new antibiotics .
Wirkmechanismus
Target of Action
It is classified as a harmala alkaloid , a group of compounds known to inhibit the enzyme monoamine oxidase type A (MAO-A) .
Mode of Action
Based on its classification as a harmala alkaloid , it can be inferred that it may act as a competitive selective inhibitor of MAO-A . This means it likely binds to the active site of the enzyme, preventing it from interacting with its usual substrates and thus inhibiting its function.
Biochemical Pathways
Inhibition of mao-a can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various downstream effects on mood, anxiety, and other neurological functions .
Pharmacokinetics
As a harmala alkaloid , it may share similar pharmacokinetic properties with other compounds in this class.
Result of Action
As a potential mao-a inhibitor , it could lead to increased levels of monoamine neurotransmitters in the brain, potentially affecting mood and other neurological functions.
Action Environment
It is soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol , which could potentially influence its bioavailability and stability.
Eigenschaften
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?
A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



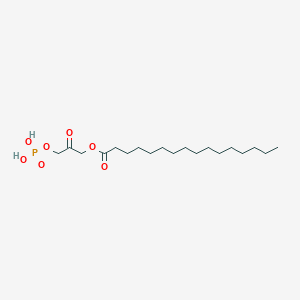
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
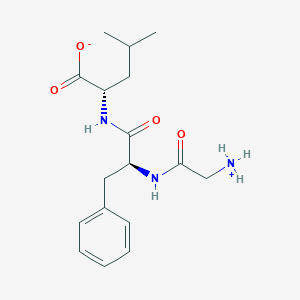
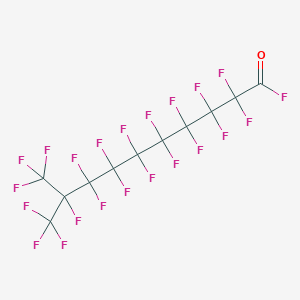



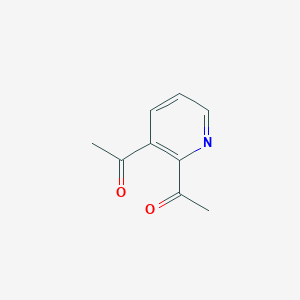
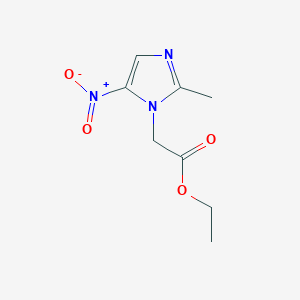

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
